3,4-Dihydroxybenzonitrile

Description

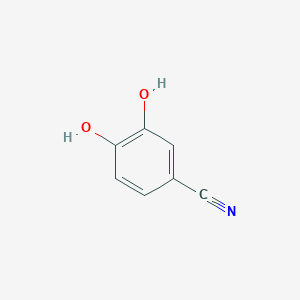

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c8-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWHYWYSMAPBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169616 | |

| Record name | 3,4-Dihydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17345-61-8 | |

| Record name | 3,4-Dihydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17345-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017345618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dihydroxybenzonitrile (CAS: 17345-61-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxybenzonitrile, also known as Protocatechuonitrile, is an organic compound with the CAS number 17345-61-8. It is a polycyclic aromatic compound characterized by a benzene (B151609) ring substituted with two hydroxyl groups and a nitrile group. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and potential mechanisms of action, with a focus on its applications in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its chemical structure and key properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 17345-61-8 |

| Molecular Formula | C₇H₅NO₂ |

| Molecular Weight | 135.12 g/mol |

| SMILES | C1=CC(=C(C=C1C#N)O)O |

| InChI | InChI=1S/C7H5NO2/c8-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H |

| Physical Property | Value | Source |

| Melting Point | 155-159 °C | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in methanol |

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound have been reported. A common method involves the demethylation of vanillin-derived intermediates.

Experimental Protocol: Synthesis from Vanillin (B372448)

This two-step synthesis starts from vanillin.

Step 1: Preparation of Vanillin Nitrile

-

In a 500 mL four-neck flask, add 152.0 g of vanillin, 125.1 g of hydroxylamine (B1172632) hydrochloride, and 304 mL of N,N-dimethylformamide (DMF).

-

Stir the mixture and slowly heat it in an oil bath to an internal temperature of approximately 50°C.

-

Maintain this temperature for 4 hours.

-

Increase the internal temperature to 110°C and maintain for an additional 2 hours.

-

After the reaction is complete, slowly pour the reaction mixture into 1000 mL of water while stirring to induce crystallization.

-

Filter the resulting solid and dry to obtain vanillin nitrile.

Step 2: Demethylation to this compound

-

In a 1000 mL four-neck flask, dissolve 120 g of the vanillin nitrile prepared in Step 1 in 300 mL of N,N-dimethylformamide (DMF).

-

Under cooling, slowly add 145.15 g of anhydrous aluminum trichloride. The internal temperature will naturally rise; control it with a water bath to not exceed 120°C.

-

After the addition is complete, use an oil bath to maintain the internal temperature at 120°C for 4 hours.

-

Once the reaction is complete, add the reaction solution to dilute hydrochloric acid for hydrolysis.

-

Extract the aqueous layer several times with toluene (B28343).

-

Wash the combined toluene layers with water and then concentrate under reduced pressure.

-

Recrystallize the residue from a dilute alcohol aqueous solution to obtain this compound as a white crystalline solid.

Biological Activities

This compound has been investigated for its potential biological activities, including antitumor effects and enzyme inhibition.

Antitumor Activity

Research has explored the antitumor effects of this compound against L1210 murine leukemia cells.[1] The mechanism is thought to involve the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[1]

Quantitative Data:

While the study by Wick et al. (1987) investigated the antitumor activity of this compound, a specific IC50 value for its inhibition of ribonucleotide reductase was not provided in the available abstract. However, for the structurally related compound 3,4-dihydroxybenzaldoxime, a potent inhibitory effect was reported.[1][2]

| Compound | Target | Cell Line | IC50 | In Vivo Activity (% ILS) | Source |

| 3,4-Dihydroxybenzaldoxime | Ribonucleotide Reductase | - | 38 µM | 100% (L1210 Leukemia) | [1][2] |

| This compound | Ribonucleotide Reductase | L1210 Leukemia | Not Reported | Exhibited significant antitumor activity | [1] |

% ILS: Percent Increased Life Span

Experimental Protocol: In Vivo Antitumor Activity Assay (L1210 Murine Leukemia Model)

A detailed experimental protocol for the in vivo antitumor activity against L1210 murine leukemia is not fully described in the available search results. However, a general procedure for such an assay would typically involve the following steps:

-

Cell Culture: L1210 murine leukemia cells are cultured in an appropriate medium.

-

Animal Model: A suitable strain of mice (e.g., DBA/2) is used.

-

Tumor Implantation: A known number of L1210 cells are implanted into the mice, usually intraperitoneally.

-

Treatment: The test compound (this compound) is administered to the mice at various doses and schedules. A control group receives a vehicle solution.

-

Monitoring: The mice are monitored daily for signs of toxicity and survival.

-

Data Analysis: The mean survival time of the treated groups is compared to the control group, and the percent increased life span (% ILS) is calculated.

Soybean Lipoxygenase Inhibition

This compound has been identified as a compound found in soybean lipoxygenase and is suggested to be an excellent Michaelis-Menten substrate.[3] Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes and other inflammatory mediators, making their inhibitors potential anti-inflammatory agents.

Quantitative Data:

Specific IC50 values for the inhibition of soybean lipoxygenase by this compound are not available in the provided search results.

Experimental Protocol: Soybean Lipoxygenase Inhibition Assay

A general protocol for assessing soybean lipoxygenase inhibition is as follows:

-

Enzyme Solution: Prepare a solution of soybean lipoxygenase in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).

-

Substrate Solution: Prepare a solution of linoleic acid (the substrate) in the same buffer, often with a solubilizing agent like Tween 20.

-

Inhibitor Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then diluted to various concentrations.

-

Assay:

-

In a cuvette, mix the enzyme solution and the inhibitor solution at different concentrations.

-

Initiate the reaction by adding the substrate solution.

-

Monitor the formation of the product (hydroperoxylinoleic acid) by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

-

Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, can then be determined by plotting the percentage of inhibition against the inhibitor concentration.

Putative Signaling Pathways

Direct experimental evidence detailing the specific signaling pathways modulated by this compound is not available in the provided search results. However, studies on structurally similar compounds, such as 3,4-dihydroxybenzoic acid (protocatechuic acid) and 3,4-dihydroxybenzalactone, suggest potential involvement of key cellular signaling cascades in its biological effects, particularly in the context of cancer.[4][5] These pathways are often implicated in cell survival, proliferation, and apoptosis.

Based on the activity of these related compounds, a putative signaling pathway for this compound's potential antitumor effects can be proposed. It is hypothesized that this compound may induce apoptosis and inhibit cell proliferation through the modulation of the MAPK (Mitogen-Activated Protein Kinase) and PI3K/AKT (Phosphoinositide 3-kinase/Protein Kinase B) signaling pathways.

Caption: Putative signaling pathway for this compound.

Disclaimer: This diagram illustrates a hypothetical mechanism of action for this compound based on the known effects of structurally related compounds. Direct experimental validation of these pathways for this compound is required.

Conclusion

This compound is a versatile chemical intermediate with demonstrated potential in the realm of biological research, particularly in oncology. Its synthesis is well-established, and preliminary studies indicate significant antitumor activity. However, a comprehensive understanding of its quantitative efficacy and the precise molecular mechanisms and signaling pathways underlying its biological effects requires further investigation. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further studies to determine its specific IC50 values against various cancer cell lines and to elucidate its impact on cellular signaling are crucial next steps in its development as a potential therapeutic agent.

References

- 1. Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile. | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,4-Dihydroxybenzalactone Suppresses Human Non-Small Cell Lung Carcinoma Cells Metastasis via Suppression of Epithelial to Mesenchymal Transition, ROS-Mediated PI3K/AKT/MAPK/MMP and NFκB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of 4-Cyanocatechol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Cyanocatechol, also known as 3,4-dihydroxybenzonitrile. The information presented herein is intended to support research, development, and application of this compound in various scientific fields, particularly in drug discovery and materials science. This document summarizes available quantitative data, outlines detailed experimental methodologies for property determination, and visualizes key conceptual frameworks.

Chemical Identity and Structure

4-Cyanocatechol is an organic compound featuring a catechol (1,2-dihydroxybenzene) ring substituted with a nitrile group at the 4-position. This unique combination of functional groups imparts specific chemical reactivity and potential for biological activity.

Chemical Structure:

Caption: Chemical structure of 4-Cyanocatechol (this compound).

Physicochemical Properties

The physicochemical properties of 4-Cyanocatechol are crucial for understanding its behavior in various systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its suitability for different formulation and application strategies.

Table 1: Summary of Physicochemical Properties of 4-Cyanocatechol

| Property | Value | Data Type |

| Molecular Formula | C₇H₅NO₂ | - |

| Molecular Weight | 135.12 g/mol | Calculated |

| Melting Point | 155-159 °C | Experimental[1][2][3] |

| Boiling Point | 334.8 °C at 760 mmHg | Predicted[2] |

| Density | 1.42 g/cm³ | Predicted[2] |

| Water Solubility | Insoluble | Qualitative[1][2] |

| Solubility in Organic Solvents | Soluble in Methanol (B129727) | Qualitative[1][2] |

| pKa | 7.67 ± 0.18 | Predicted[2] |

| LogP | Not available | - |

Note: While experimental data for the melting point is available, other key physicochemical parameters such as boiling point, density, and pKa are based on computational predictions and should be confirmed experimentally for critical applications.

Experimental Protocols for Physicochemical Property Determination

Standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections detail the methodologies for determining the key properties of 4-Cyanocatechol.

Melting Point Determination (Capillary Method)

The melting point of a solid is a fundamental physical property that provides an indication of its purity.

Methodology:

-

Sample Preparation: A small quantity of finely powdered, dry 4-Cyanocatechol is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point. A narrow melting range is indicative of high purity.

Caption: Workflow for melting point determination using the capillary method.

Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of solid 4-Cyanocatechol is added to a known volume of the solvent (e.g., water, buffer at a specific pH, or an organic solvent) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of 4-Cyanocatechol in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Expression of Results: The solubility is expressed in units such as mg/L, µg/mL, or mol/L.

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

The pKa value is a measure of the acidity of the hydroxyl groups in the catechol moiety and is critical for understanding the ionization state of the molecule at different pH values.

Methodology:

-

Solution Preparation: A solution of 4-Cyanocatechol of known concentration is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point(s). For a compound with two acidic protons like 4-Cyanocatechol, two pKa values would be expected.

Caption: Workflow for pKa determination by potentiometric titration.

Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

LogP is a measure of the lipophilicity of a compound and is a key parameter in predicting its ADME properties.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of 4-Cyanocatechol is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of 4-Cyanocatechol in each phase is determined using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Biological Activity and Potential Applications

4-Cyanocatechol, as a dihydroxybenzene derivative, has been investigated for its potential biological activities.

A study by Wick and FitzGerald (1987) examined the effects of this compound on ribonucleotide reductase activity, macromolecular synthesis, cell growth, and its in vivo antitumor activity against L1210 murine leukemia.[4] While this particular study did not find significant antitumor activity for this compound itself, it highlights the interest in this class of compounds for potential therapeutic applications.[4] The catechol moiety is a common structural feature in many biologically active molecules and is known to be involved in redox cycling and interactions with various enzymes.

The nitrile group can also influence the electronic properties and metabolic stability of the molecule. The compound is a known substrate for soybean lipoxygenase.[5] Further research is warranted to fully elucidate the biological profile of 4-Cyanocatechol and its potential as a lead compound in drug discovery.

Given its structure, potential areas of biological investigation for 4-Cyanocatechol could include:

-

Enzyme Inhibition: The catechol moiety is a known pharmacophore for various enzymes, and 4-Cyanocatechol could be explored as an inhibitor of enzymes such as catechol-O-methyltransferase (COMT) or tyrosinase.

-

Antioxidant Activity: Catechols are well-known for their antioxidant properties due to their ability to scavenge free radicals.

-

Anticancer Activity: While one study showed limited activity, further investigation against a broader range of cancer cell lines and with structural modifications could be pursued.

The following diagram illustrates a general logical workflow for the preliminary assessment of the biological activity of a compound like 4-Cyanocatechol.

Caption: A generalized workflow for screening the biological activity of a novel compound.

Conclusion

4-Cyanocatechol is a molecule with a unique structural framework that holds potential for further investigation in medicinal chemistry and materials science. This technical guide has summarized the currently available physicochemical data, highlighting the need for further experimental validation of predicted values. The detailed experimental protocols provided herein offer a standardized approach for researchers to generate high-quality data. While initial biological studies have been conducted, a more extensive exploration of its pharmacological profile is warranted to fully understand its potential as a therapeutic agent or a versatile chemical intermediate.

References

- 1. chembk.com [chembk.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 17345-61-8 [chemicalbook.com]

- 4. Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

3,4-Dihydroxybenzonitrile solubility in methanol and other organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics and a detailed synthesis protocol for 3,4-dihydroxybenzonitrile, a versatile intermediate in the pharmaceutical and chemical industries.

Core Topic: this compound Solubility in Methanol and Other Organic Solvents

Data Presentation: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Source |

| Methanol | Soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

| Dimethylformamide (DMF) | Soluble | [3] |

| Ethanol | Slightly Soluble | [3] |

| Water | Insoluble | [1][2] |

Experimental Protocols

General Experimental Protocol for Determining Solubility of a Solid Organic Compound

As specific quantitative solubility data for this compound is not widely published, a standard laboratory protocol can be employed to determine its solubility in various solvents. The following is a general method based on the principle of creating a saturated solution.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent (e.g., methanol, ethanol, etc.)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution using a syringe filter into a pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Evaporate the solvent from the filtrate under reduced pressure or in a fume hood.

-

Once the solvent is fully evaporated, weigh the remaining solid this compound.

-

Alternatively, the concentration of this compound in the filtered supernatant can be determined using a calibrated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation of Solubility:

-

Calculate the solubility in terms of grams per 100 mL or moles per liter using the mass of the dissolved solid and the volume of the solvent used.

-

Experimental Protocol for the Synthesis of this compound from Vanillin (B372448)

This protocol is adapted from methodologies described in patent literature, providing a two-step process for the synthesis of this compound starting from vanillin.[4][5][6]

Step 1: Synthesis of Vanillin Nitrile

-

To a 500 mL four-neck flask, add 152.0 g of vanillin, 125.1 g of hydroxylamine (B1172632) hydrochloride, and 304 mL of N,N-dimethylformamide (DMF).

-

Stir the mixture and slowly heat it in an oil bath to an internal temperature of approximately 50°C.

-

Maintain this temperature and continue the reaction for 4 hours.

-

Increase the internal temperature to 110°C and maintain for an additional 2 hours.

-

After the reaction is complete, cool the mixture and slowly pour it into 1000 mL of water while stirring to induce crystallization.

-

Filter the resulting precipitate and dry to obtain vanillin nitrile as an off-white crystalline powder.

Step 2: Demethylation to this compound

-

In a 1000 mL four-neck flask, dissolve 120 g of the vanillin nitrile prepared in Step 1 in 300 mL of N,N-dimethylformamide (DMF).

-

Cool the solution and slowly add 145.15 g of anhydrous aluminum trichloride. The addition is exothermic, and the internal temperature should be controlled not to exceed 120°C.

-

After the addition is complete, heat the reaction mixture to 130-140°C and maintain for 6 hours.

-

Cool the reaction mixture to approximately 60°C.

-

Slowly add the reaction solution to a dilute hydrochloric acid solution to hydrolyze the mixture.

-

Extract the product several times with ethyl acetate.

-

Combine the organic extracts and wash with water until the pH is faintly acidic.

-

Concentrate the organic layer under reduced pressure to remove the ethyl acetate.

-

Recrystallize the residue from a dilute alcohol-water solution to obtain this compound as a white to off-white crystalline solid.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound from vanillin.

Caption: Synthesis workflow of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. 17345-61-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Preparation method of 3, 4-dihydroxybenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN107118128B - Preparation method of 3, 4-dihydroxy benzonitrile - Google Patents [patents.google.com]

- 6. CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles - Google Patents [patents.google.com]

Theoretical Properties of Protocatechuonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protocatechuonitrile, also known as 3,4-dihydroxybenzonitrile, is a phenolic compound belonging to the nitrile family. Its structure, featuring a catechol ring system and a nitrile functional group, suggests a potential for a range of chemical and biological activities. This technical guide provides a comprehensive overview of the theoretical properties of Protocatechuonitrile, drawing from available physicochemical data, spectroscopic information, and computational predictions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the molecule's characteristics and potential applications.

Physicochemical Properties

The fundamental physicochemical properties of Protocatechuonitrile are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 135.12 g/mol | --INVALID-LINK--[1] |

| Melting Point | 155-159 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 334.8 °C | --INVALID-LINK-- |

| Flash Point (Predicted) | 156.3 °C | --INVALID-LINK--[2] |

| Purity | Min. 95% - 97% | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| Appearance | White to off-white powder/crystals | --INVALID-LINK--[3] |

| SMILES | N#Cc1ccc(O)c(O)c1 | --INVALID-LINK--[3] |

| InChI Key | NUWHYWYSMAPBHK-UHFFFAOYSA-N | --INVALID-LINK-- |

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and characterization of a compound. While comprehensive experimental data for Protocatechuonitrile is limited in publicly accessible databases, information for the core structure and related compounds provides valuable insights.

Infrared (IR) Spectroscopy

The IR spectrum of Protocatechuonitrile (this compound) exhibits characteristic absorption bands corresponding to its functional groups. A notable feature is the presence of a nitrile (C≡N) stretching vibration. The spectrum also shows absorptions for the O-H and C-O bonds of the phenolic hydroxyl groups and the C=C bonds of the aromatic ring. The IR spectrum has been recorded using the KBr pellet technique.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in CD₃OD, 500 MHz): The proton NMR spectrum of 3,4-Dihydroxybenzoic acid shows three signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring.[5]

¹³C NMR (in CD₃OD, 125 MHz): The carbon NMR spectrum of 3,4-Dihydroxybenzoic acid displays signals for the seven distinct carbon atoms in the molecule, including the carboxyl carbon and the six carbons of the aromatic ring.[5]

UV-Vis Spectroscopy

Disclaimer: An experimental UV-Vis spectrum for Protocatechuonitrile was not found in the searched databases. The following information is for the related compound, Protocatechuic acid (3,4-Dihydroxybenzoic acid) .

The UV-Vis spectrum of protocatechuic acid in an acidic mobile phase shows absorption maxima at approximately 206 nm, 218 nm, and 294 nm.[6] These absorptions are characteristic of the electronic transitions within the phenolic chromophore.

Theoretical and Computational Studies

Computational chemistry provides a powerful avenue for investigating the theoretical properties of molecules, offering insights into their electronic structure, reactivity, and potential biological interactions.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A typical DFT study of Protocatechuonitrile would involve the following workflow:

-

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.

-

Electronic Property Calculation: Various electronic properties, such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, are calculated to understand the molecule's reactivity and intermolecular interactions.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand (like Protocatechuonitrile) to the binding site of a target protein. This can help in identifying potential biological targets and understanding the mechanism of action.[8] A general workflow for a molecular docking study is as follows:

-

Preparation of the Ligand: The 3D structure of Protocatechuonitrile is prepared, including the assignment of charges and protonation states.

-

Preparation of the Protein Target: The 3D structure of the target protein is obtained from a database (e.g., Protein Data Bank) and prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

-

Docking Simulation: The ligand is docked into the protein's binding site using a scoring function to evaluate different binding poses.

-

Analysis of Results: The predicted binding poses and scores are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Predicted ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate are critical for its success in clinical trials. In silico tools can provide early predictions of these properties.[9][10] The following table summarizes the predicted ADMET properties of Protocatechuonitrile using a computational model.

Disclaimer: These values are computationally predicted and should be confirmed by experimental studies.

| ADMET Property | Predicted Value/Classification |

| Human Intestinal Absorption | Good |

| Blood-Brain Barrier (BBB) Permeability | Low |

| CYP450 2D6 Substrate | No |

| CYP450 3A4 Substrate | No |

| CYP450 1A2 Inhibitor | Yes |

| CYP450 2C9 Inhibitor | Yes |

| CYP450 2D6 Inhibitor | No |

| CYP450 2C19 Inhibitor | Yes |

| CYP450 3A4 Inhibitor | No |

| Human Ether-a-go-go-Related Gene (hERG) Inhibition | Low risk |

| Ames Mutagenicity | Non-mutagen |

| Carcinogenicity | Non-carcinogen |

| Acute Oral Toxicity (LD₅₀) | Category III (Slightly toxic) |

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activities of Protocatechuonitrile are limited, the activities of the structurally similar compounds, protocatechuic acid and protocatechualdehyde, suggest potential therapeutic applications. These compounds have been reported to possess antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[11][12][13]

Neuroprotective Effects of a Related Compound: Protocatechualdehyde

Studies on protocatechualdehyde have shown neuroprotective effects in models of Parkinson's disease. The proposed mechanism involves the activation of the PLK2/p-GSK3β/Nrf2 signaling pathway, which leads to the mitigation of mitochondrial dysfunction and oxidative stress.[14]

Representative Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant activity of a compound, such as Protocatechuonitrile, by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

Protocatechuonitrile

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Preparation of sample and control solutions:

-

Prepare a stock solution of Protocatechuonitrile in methanol.

-

Prepare a series of dilutions of the Protocatechuonitrile stock solution to obtain a range of concentrations to be tested.

-

Prepare a similar series of dilutions for the ascorbic acid positive control.

-

-

Assay:

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of the Protocatechuonitrile solutions, ascorbic acid solutions, or methanol (as a blank) to the wells.

-

Mix the contents of the wells gently.

-

-

Incubation: Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

-

-

Data Analysis: Plot the percentage of scavenging activity against the concentration of Protocatechuonitrile and ascorbic acid to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

Protocatechuonitrile is a compound with a chemical structure that suggests a range of interesting theoretical and potential biological properties. While experimental data specifically for this nitrile are not as abundant as for its acid and aldehyde analogs, this guide has compiled the available physicochemical and spectroscopic information and provided a framework for its further investigation through computational and experimental methods. The predicted ADMET profile suggests reasonable drug-like properties, warranting further exploration of its potential as a therapeutic agent. The biological activities of related compounds, particularly in the areas of cancer and neuroprotection, provide a strong rationale for future studies on Protocatechuonitrile to elucidate its specific mechanisms of action and therapeutic potential.

References

- 1. This compound | C7H5NO2 | CID 87065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. luminixhealth.com [luminixhealth.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

- 7. Molecular Docking: An Emerging Tool for Target-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 11. Neuroprotective effects of protocatechuic acid on sodium arsenate induced toxicity in mice: Role of oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocatechuic acid and human disease prevention: biological activities and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. imrpress.com [imrpress.com]

- 14. Neuroprotective effects of protocatechuic aldehyde through PLK2/p-GSK3β/Nrf2 signaling pathway in both in vivo and in vitro models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,4-Dihydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,4-Dihydroxybenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and analytical chemistry in the unambiguous identification and characterization of this compound.

¹H and ¹³C NMR Spectral Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data has been compiled from reliable spectral databases and is presented with detailed assignments.

¹H NMR Data

Solvent: CDCl₃ Spectrometer Frequency: 90 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.22 | d | 2.1 | 1H | H-2 |

| 7.08 | dd | 8.3, 2.1 | 1H | H-6 |

| 6.90 | d | 8.3 | 1H | H-5 |

| 6.13 | br s | - | 2H | -OH |

¹³C NMR Data

Solvent: CDCl₃ Spectrometer Frequency: 22.5 MHz

| Chemical Shift (δ) ppm | Assignment |

| 150.1 | C-4 |

| 144.6 | C-3 |

| 126.9 | C-6 |

| 119.2 | C-2 |

| 117.8 | C-5 |

| 117.2 | CN |

| 103.7 | C-1 |

Experimental Protocols

The following section details a representative methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, brief sonication in an ultrasonic bath can be employed.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of cotton wool placed in the Pasteur pipette during the transfer to the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it with the sample identification.

NMR Data Acquisition

-

Instrumentation: The NMR spectra are acquired on a 90 MHz (for ¹H) or 22.5 MHz (for ¹³C) NMR spectrometer.

-

Tuning and Locking: The spectrometer probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The field frequency is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shimming: The magnetic field homogeneity is optimized by shimming on the deuterium lock signal to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed.

-

Number of Scans: 8 to 16 scans are generally sufficient.

-

Spectral Width: A spectral width of approximately 15 ppm is set.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence is used.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used to ensure proper relaxation of quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required.

-

Spectral Width: A spectral width of approximately 200-250 ppm is set.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to yield the final NMR spectra. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or the solvent carbon signal (δ = 77.16 ppm for ¹³C).

Visualization of NMR Assignments

The following diagram illustrates the chemical structure of this compound with the atom numbering used for the assignment of the ¹H and ¹³C NMR signals.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

An In-Depth Technical Guide to the Infrared Spectrum of 3,4-Dihydroxybenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3,4-Dihydroxybenzonitrile, also known as protocatechunitrile. As a key intermediate in pharmaceutical synthesis and a molecule of interest for its biological activities, a thorough understanding of its spectral characteristics is crucial for identification, purity assessment, and quality control. This document outlines the principal vibrational modes, presents a detailed experimental protocol for spectral acquisition via the potassium bromide (KBr) pellet method, and offers a logical workflow for spectral interpretation.

Introduction to the Vibrational Spectroscopy of this compound

This compound (C₇H₅NO₂) is an aromatic compound containing three key functional groups that give rise to a characteristic infrared spectrum: a nitrile group (-C≡N), two phenolic hydroxyl (-OH) groups, and a 1,2,4-trisubstituted benzene (B151609) ring. FTIR spectroscopy measures the absorption of infrared radiation by these functional groups, causing molecular vibrations at specific frequencies. The resulting spectrum is a unique molecular "fingerprint," allowing for qualitative identification and quantitative analysis.

The interpretation of its spectrum relies on identifying the characteristic absorption bands for each functional group. The presence of strong intermolecular hydrogen bonding due to the phenolic hydroxyl groups significantly influences the O-H stretching band, while conjugation between the aromatic ring and the nitrile group affects the C≡N stretching frequency.

Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity & Description |

| ~3500 - 3200 | O-H stretch (phenolic) | Strong, very broad (due to hydrogen bonding) |

| ~3100 - 3000 | C-H stretch (aromatic) | Medium to weak, sharp |

| ~2240 - 2220 | C≡N stretch (nitrile) | Strong, sharp. Frequency is lowered by conjugation with the aromatic ring.[1][2] |

| ~1620 - 1585 | C=C stretch (aromatic ring) | Medium to strong, sharp |

| ~1520 - 1400 | C=C stretch (aromatic ring) | Medium to strong, sharp |

| ~1360 | O-H bend (phenolic) | Medium |

| ~1280 - 1240 | C-O stretch (phenolic) | Strong, sharp |

| ~900 - 675 | C-H out-of-plane bend (aromatic) | Medium to strong, sharp (pattern indicates substitution) |

Table 1: Summary of predicted FTIR absorption bands for this compound.

Experimental Protocol: FTIR Spectroscopy via KBr Pellet Method

The potassium bromide (KBr) pellet method is a standard technique for analyzing solid samples in transmission mode.[3] It involves intimately mixing the sample with spectrally pure KBr and pressing the mixture into a thin, transparent pellet.

Materials and Equipment

-

This compound sample (1-2 mg)

-

FTIR-grade Potassium Bromide (KBr) powder (100-200 mg), thoroughly dried

-

Agate mortar and pestle

-

Pellet press die set (e.g., 13 mm diameter)

-

Hydraulic press

-

FTIR Spectrometer

-

Spatula

-

Analytical balance

Procedure

-

Drying: Dry the KBr powder in an oven at ~110°C for several hours to remove absorbed water, which causes interfering O-H bands in the spectrum. Store in a desiccator.

-

Sample Grinding: Place 1-2 mg of the this compound sample into a clean, dry agate mortar. Grind the sample to a very fine powder to reduce light scattering effects (Christiansen effect).[4]

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[3] Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. The goal is to disperse the sample particles uniformly within the KBr matrix.[4]

-

Loading the Die: Transfer the powder mixture into the pellet die sleeve. Distribute the powder evenly over the surface of the bottom anvil.

-

Pressing the Pellet: Assemble the die and place it in a hydraulic press. Apply pressure gradually to approximately 8-10 metric tons.[4][5] Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent or translucent pellet.[4]

-

Pellet Release: Carefully release the pressure and disassemble the die. Gently remove the finished pellet. A high-quality pellet should be thin and transparent.[6]

-

Background Spectrum: Acquire a background spectrum using a pure KBr pellet or an empty sample holder. This allows the instrument to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the KBr itself.

-

Sample Spectrum: Place the sample pellet into the spectrometer's sample holder and acquire the FTIR spectrum. Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

Logical Workflow for Spectral Interpretation

The process of identifying an unknown compound using FTIR spectroscopy follows a systematic workflow. The diagram below illustrates the logical steps from sample analysis to compound identification, using this compound as an example.

References

- 1. scribd.com [scribd.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. shimadzu.com [shimadzu.com]

- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

Navigating the Crystalline World: A Technical Guide to 3,4-Dihydroxybenzonitrile Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data analysis involved in determining the crystal structure of 3,4-Dihydroxybenzonitrile, a molecule of interest in pharmaceutical and materials science research. While a definitive, publicly available crystal structure for this compound has not been identified in crystallographic databases, this document outlines the complete experimental and computational workflow required for such an analysis.

The Importance of Crystal Structure Analysis

Understanding the three-dimensional arrangement of atoms in a crystalline solid is paramount in drug development and materials science. For a compound like this compound, also known as Protocatechunitrile, elucidating its crystal structure would provide invaluable insights into its physical and chemical properties, including solubility, stability, and intermolecular interactions. This knowledge is critical for rational drug design, polymorphism screening, and the development of novel materials.

Experimental Protocols: From Powder to Precision

The journey to determining a crystal structure is a meticulous process involving several key stages. The following sections detail the generalized experimental protocols applicable to the analysis of this compound.

Crystal Growth: The Foundation of Analysis

The primary prerequisite for single-crystal X-ray diffraction is the cultivation of high-quality single crystals. For a small organic molecule like this compound, several techniques can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration and promoting crystallization.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is crucial and often requires empirical screening of various options.

X-ray Diffraction Data Collection: Illuminating the Atomic Lattice

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

-

Crystal Mounting: A single crystal of appropriate size and quality is carefully mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. Modern diffractometers equipped with sensitive detectors collect thousands of these reflections.

Structure Solution and Refinement: From Pattern to Picture

The collected diffraction data is then used to solve and refine the crystal structure.

-

Data Reduction: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Direct Methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.

Data Presentation: A Hypothetical Case for this compound

Although a specific crystal structure is not available, a typical outcome of a successful analysis would be a set of crystallographic data. The following tables illustrate the type of quantitative information that would be generated.

Table 1: Crystal Data and Structure Refinement for this compound (Hypothetical)

| Parameter | Value (Hypothetical) |

| Empirical formula | C₇H₅NO₂ |

| Formula weight | 135.12 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 3.850(2) Å, α = 90° |

| b = 14.250(5) Å, β = 98.50(3)° | |

| c = 11.850(4) Å, γ = 90° | |

| Volume | 642.0(5) ų |

| Z | 4 |

| Density (calculated) | 1.398 Mg/m³ |

| Absorption coefficient | 0.105 mm⁻¹ |

| F(000) | 280 |

| Crystal size | 0.25 x 0.15 x 0.10 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 3500 |

| Independent reflections | 1450 [R(int) = 0.045] |

| Completeness to theta = 28.00° | 99.5 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1450 / 0 / 95 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.065, wR2 = 0.140 |

| Largest diff. peak and hole | 0.25 and -0.20 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles for this compound (Hypothetical)

| Bond/Angle | Length (Å) / Angle (°) (Hypothetical) |

| C1-C2 | 1.395(3) |

| C3-C4 | 1.380(3) |

| C4-O1 | 1.365(2) |

| C5-O2 | 1.370(2) |

| C6-N1 | 1.145(3) |

| C2-C1-C6 | 120.5(2) |

| O1-C4-C3 | 119.8(2) |

| O2-C5-C4 | 120.2(2) |

Visualizing the Process

To further clarify the workflow and relationships within the crystal structure analysis process, the following diagrams are provided.

Caption: Experimental workflow for crystal structure analysis.

Caption: Logical flow of the structure refinement process.

Conclusion

The determination of the crystal structure of this compound would be a significant contribution to the fields of medicinal chemistry and material science. This guide provides the necessary theoretical and practical framework for undertaking such an analysis. The detailed experimental protocols and data interpretation workflows serve as a valuable resource for researchers, enabling them to navigate the complexities of single-crystal X-ray crystallography and unlock the structural secrets held within the crystalline lattice. The application of these methods will undoubtedly pave the way for a deeper understanding and utilization of this versatile molecule.

An In-depth Technical Guide on the Antioxidant Mechanism of 3,4-Dihydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antioxidant mechanisms of 3,4-Dihydroxybenzonitrile is limited in publicly available literature. This guide infers its mechanisms based on the extensive research conducted on its close structural analog, Protocatechuic acid (3,4-Dihydroxybenzoic acid), which shares the same core catechol functional group responsible for antioxidant activity.

Core Antioxidant Mechanisms of this compound

The antioxidant capacity of this compound is primarily attributed to its 3,4-dihydroxy-substituted benzene (B151609) ring, also known as a catechol moiety. This structure enables it to exert its antioxidant effects through two main mechanisms: direct radical scavenging and modulation of cellular antioxidant pathways.

Direct Radical Scavenging

The catechol structure is highly effective at neutralizing free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The two adjacent hydroxyl groups (-OH) on the benzene ring can readily donate a hydrogen atom to a reactive oxygen species (ROS), thus stabilizing the radical and preventing it from causing cellular damage. The resulting this compound radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring. This intrinsic property makes it a potent scavenger of various free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, which are commonly used to assess antioxidant activity in vitro.[1]

Modulation of the Keap1-Nrf2 Signaling Pathway

Beyond direct scavenging, catechols are known to modulate endogenous antioxidant defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] Electrophilic compounds or oxidative stress can induce a conformational change in Keap1, leading to the release of Nrf2.[4] Once released, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[2] This leads to the increased expression of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which in turn enhances the cell's capacity to neutralize ROS and detoxify harmful substances.

Quantitative Data on Antioxidant Activity

The following tables summarize the quantitative antioxidant activity of Protocatechuic acid (3,4-Dihydroxybenzoic acid), a close structural analog of this compound. The data is presented as IC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals in the respective assays. A lower IC50 value indicates a higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of Protocatechuic Acid

| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) of Reference |

| Protocatechuic Acid | 10.96 | Ascorbic Acid | Not Specified |

Data inferred from studies on dihydroxybenzenes, where hydroquinone (B1673460) (a similar structure) was compared.[5]

Table 2: ABTS Radical Scavenging Activity of Protocatechuic Acid

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |

| 3,4-Dihydroxybenzoic Acid | > 200 | Not Specified | Not Specified |

Note: In this particular study, 3,4-dihydroxybenzoic acid showed lower activity compared to other tested phenolic compounds like 3,5-dihydroxybenzoic acid.[6]

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Test Compound and Standard: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations. Prepare a similar dilution series for the standard.

-

Assay:

-

To each well of a 96-well plate, add 100 µL of the test compound or standard at various concentrations.

-

Add 100 µL of the DPPH solution to each well.

-

A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[7]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ by an antioxidant is measured by the decrease in absorbance.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol (B145695)

-

Test compound (this compound)

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•⁺ stock solution.

-

Before use, dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. This is the working ABTS•⁺ solution.

-

-

Preparation of Test Compound and Standard: Prepare a stock solution of this compound in a suitable solvent and perform serial dilutions. Prepare a similar dilution series for Trolox.

-

Assay:

-

Add 20 µL of the test compound or standard at various concentrations to the wells of a 96-well plate.

-

Add 180 µL of the working ABTS•⁺ solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•⁺ solution without the sample and A_sample is the absorbance with the sample.

-

The IC50 value is calculated from the plot of % inhibition against the concentration.[8]

-

Visualizations

The following diagrams illustrate the key mechanisms and workflows discussed.

Caption: Direct radical scavenging mechanism of this compound.

Caption: Activation of the Keap1-Nrf2 antioxidant response pathway.

Caption: General workflow for in vitro antioxidant capacity assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cetjournal.it [cetjournal.it]

- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. benchchem.com [benchchem.com]

The Enigmatic Nitrile: A Technical Guide to Protocatechuonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protocatechuonitrile, also known as 3,4-dihydroxybenzonitrile, is a phenolic compound that has garnered intermittent interest within the scientific community. While its structural analog, protocatechuic acid, has been the subject of extensive research, protocatechuonitrile remains a comparatively enigmatic molecule. This technical guide consolidates the available information on its discovery, history, physicochemical properties, and synthesis. It also touches upon its limitedly explored biological relevance, providing a foundational resource for researchers interested in the potential of this and other simple nitriles in chemical synthesis and drug discovery.

Introduction

The study of naturally occurring and synthetic nitriles has revealed a diverse range of biological activities and applications. Protocatechuonitrile, as the nitrile derivative of the well-studied protocatechuic acid, presents an interesting case for investigation. Its unique chemical properties, conferred by the nitrile functional group, may lead to distinct biological activities and metabolic fates compared to its carboxylic acid counterpart. This document aims to provide a comprehensive overview of the current knowledge surrounding protocatechuonitrile.

History and Discovery

The specific historical account of the first discovery or isolation of Protocatechuonitrile is not well-documented in readily available scientific literature. However, the broader history of benzonitriles dates back to the mid-19th century. The parent compound, benzonitrile, was first reported by the German chemist Hermann Fehling in 1844. His work laid the foundation for the study of this class of aromatic compounds.

The synthesis of substituted benzonitriles, including Protocatechuonitrile, likely emerged from the broader development of organic synthesis methodologies in the late 19th and early 20th centuries. Specific, dated records of its first synthesis, however, are not prominent in historical chemical literature, suggesting it may have been synthesized as part of broader chemical investigations without being the primary focus of a dedicated study.

Physicochemical Properties

A summary of the key physicochemical properties of Protocatechuonitrile is presented in Table 1. This data is essential for its handling, formulation, and analysis in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₂ | N/A |

| Molecular Weight | 135.12 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 155-159 °C | N/A |

| Boiling Point | 334.8 °C (predicted) | N/A |

| Solubility | Soluble in methanol, insoluble in water | N/A |

| pKa | 7.95 (predicted) | N/A |

Table 1: Physicochemical Properties of Protocatechuonitrile

Synthesis and Experimental Protocols

Protocatechuonitrile is primarily a synthetic compound, and various methods for its preparation have been reported. A common and efficient laboratory-scale synthesis involves the dehydration of protocatechualdehyde oxime.

General Experimental Protocol: Synthesis from Protocatechualdehyde

This two-step protocol provides a reliable method for the synthesis of Protocatechuonitrile.

Step 1: Oximation of Protocatechualdehyde

-

Dissolve protocatechualdehyde (1 equivalent) in a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water.

-

Add hydroxylamine (B1172632) hydrochloride (1.1 equivalents) and a base such as sodium acetate (B1210297) or pyridine (B92270) (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product, protocatechualdehyde oxime, can be isolated by precipitation upon addition of water and subsequent filtration.

Step 2: Dehydration of Protocatechualdehyde Oxime

-

Suspend the dried protocatechualdehyde oxime in a high-boiling solvent like acetic anhydride (B1165640) or N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (typically 140-160 °C) for 2-4 hours. The dehydration can be catalyzed by reagents such as acetic anhydride itself or other dehydrating agents.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-water to precipitate the crude Protocatechuonitrile.

-

The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Protocatechuonitrile.

An In-depth Technical Guide to the Electronic Properties of 3,4-Dihydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 3,4-Dihydroxybenzonitrile, a versatile organic compound with significant potential in pharmaceutical and materials science applications. This document collates available experimental data, outlines detailed protocols for its characterization, and provides a framework for theoretical calculations to elucidate its electronic structure. Key parameters such as redox potentials, frontier molecular orbital energies (HOMO-LUMO), ionization potential, and electron affinity are discussed. This guide is intended to be a valuable resource for researchers engaged in the study and application of this compound.

Introduction

This compound, also known as protocatechonitrile, is a phenolic compound characterized by a benzene (B151609) ring substituted with two hydroxyl groups and a nitrile group. This unique combination of functional groups imparts interesting electronic properties that are relevant to its application in various fields, including medicinal chemistry as a building block for bioactive molecules and in materials science for the development of novel organic materials.[1] A thorough understanding of its electronic properties is crucial for predicting its reactivity, designing new derivatives with tailored functionalities, and elucidating its mechanism of action in biological and chemical systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₂ | [2] |

| Molecular Weight | 135.12 g/mol | [2][3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 155-159 °C | [3] |

| CAS Number | 17345-61-8 | [2][3] |

Experimental Electronic Properties

Redox Properties

The redox behavior of this compound is of significant interest due to the presence of the electron-rich catechol moiety, which can undergo oxidation. Cyclic voltammetry (CV) is a powerful technique to probe these redox processes.

While direct experimental data for this compound is limited, a study on its dilithium (B8592608) salt provides valuable insights into its electrochemical behavior.[4] Furthermore, studies on related dihydroxybenzene derivatives offer a comparative context for understanding its redox characteristics.[5][6][7][8]

Table 2: Summary of Redox Potentials for this compound Dilithium Salt and Related Compounds

| Compound | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) | Experimental Conditions | Reference |

| This compound dilithium salt | ~2.75 V vs. Li/Li⁺ (1st cycle) | ~2.5 V vs. Li/Li⁺ (1st cycle) | 1 M LiPF₆ in EC:DMC (1:1), Scan rate: 0.06 mV/s | [4] |

| Catechol (1,2-dihydroxybenzene) | +614 mV vs. Ag/AgCl | +80.0 mV vs. Ag/AgCl | 1 mM in acetate (B1210297) buffer (pH 4.5), GCE, Scan rate: 100 mV/s | [5] |

| 3,4-dihydroxybenzene derivative on MWCNT | 170 mV vs. reference | Not specified | PBS buffer, Scan rate: 50 mV/s | [6] |

Spectroscopic Properties

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima can be correlated with the energy gap between molecular orbitals.

Table 3: UV-Visible Absorption Maxima for 3,4-Dihydroxybenzoic Acid

| Absorption Maxima (λmax) | Solvent/Mobile Phase | Reference |

| 206 nm, 218 nm, 261 nm, 294 nm | Acidic mobile phase (pH ≤ 3) | [9] |

Theoretical Electronic Properties

Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic properties of molecules. These calculations can provide valuable information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, ionization potential (IP), and electron affinity (EA).

While specific DFT calculations for this compound were not found in the initial search, a general protocol for such calculations is provided in the experimental section. The results of such calculations would provide the data for Table 4.

Table 4: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Energy (eV) | Description |

| EHOMO | Value to be calculated | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Value to be calculated | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | Value to be calculated | ELUMO - EHOMO |

| Ionization Potential (IP) | Value to be calculated | Approximated as -EHOMO |

| Electron Affinity (EA) | Value to be calculated | Approximated as -ELUMO |

Experimental Protocols

Cyclic Voltammetry

This protocol outlines the general procedure for determining the redox potentials of this compound.

Materials:

-

This compound

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

-

Solvent (e.g., acetonitrile (B52724) or dimethylformamide, HPLC grade)

-

Working electrode (e.g., glassy carbon electrode)

-